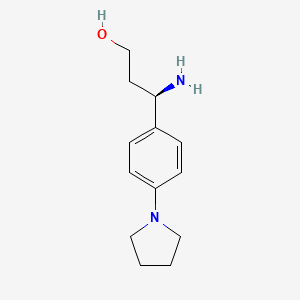
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features an amino group, a pyrrolidinylphenyl group, and a propanol backbone, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyrrolidinylbenzaldehyde and ®-3-amino-1-propanol.
Condensation Reaction: The aldehyde group of 4-pyrrolidinylbenzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or the aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may yield various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a probe to study biological processes involving amino and hydroxyl groups.
Medicine: As a potential therapeutic agent or precursor for drug development.
Industry: As an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidinylphenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL: The enantiomer of the compound with similar but distinct biological activities.
3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL: The racemic mixture of the compound.
3-Amino-3-(4-piperidinylphenyl)propan-1-OL: A similar compound with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
(3R)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the pyrrolidinyl group also imparts distinct chemical properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c14-13(7-10-16)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,13,16H,1-2,7-10,14H2/t13-/m1/s1 |
InChI Key |
AWPBEZOTPHPNID-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](CCO)N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


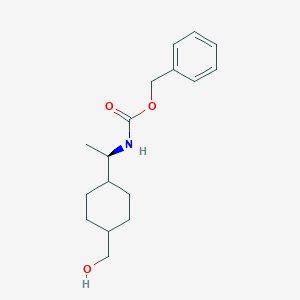
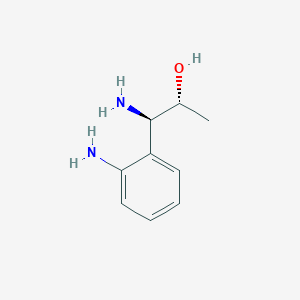
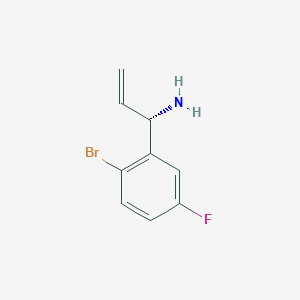
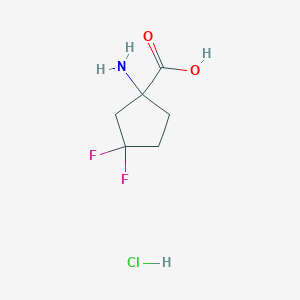
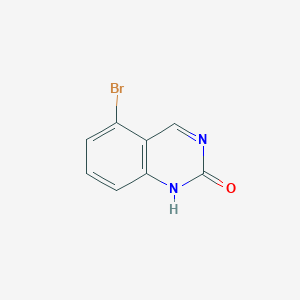
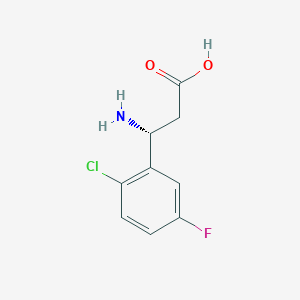
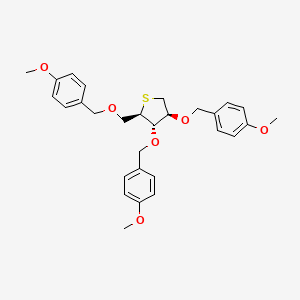
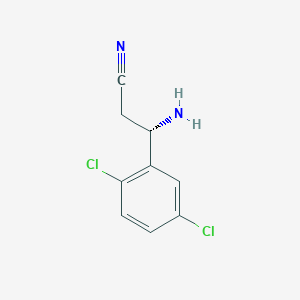
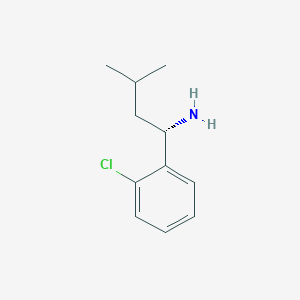
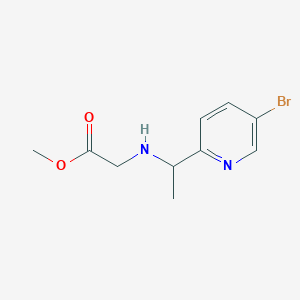
![3-bromo-7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13043045.png)
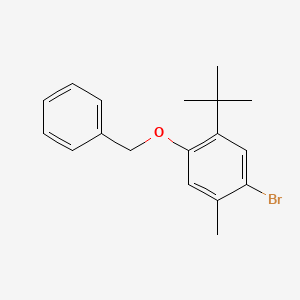

![5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
